molecular formula C11H16O2 B1274143 4-tert-Butoxybenzyl alcohol CAS No. 51503-08-3

4-tert-Butoxybenzyl alcohol

Cat. No.: B1274143
CAS No.: 51503-08-3
M. Wt: 180.24 g/mol
InChI Key: HXCIWXCKKJLNMH-UHFFFAOYSA-N
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Description

4-tert-Butoxybenzyl alcohol is an organic compound with the molecular formula C11H16O2. It is a colorless to light yellow liquid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butoxybenzyl alcohol can be synthesized through the hydrogenation of 4-tert-butoxybenzaldehyde. The preparation involves heating 4-tert-butoxybenzaldehyde dialkyl acetals in the presence of water, followed by hydrogenation of the resulting 4-tert-butoxybenzaldehyde .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butoxybenzyl alcohol is extensively used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Utilized in the synthesis of biologically active compounds.

    Medicine: Employed in the development of pharmaceuticals and drug intermediates.

    Industry: Used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-tert-Butoxybenzyl alcohol involves its ability to undergo various chemical transformations. It acts as a precursor in the synthesis of other compounds, where it can be oxidized, reduced, or substituted to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparison with Similar Compounds

4-tert-Butoxybenzyl alcohol can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCIWXCKKJLNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199487
Record name p-tert-Butoxybenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51503-08-3
Record name 4-(1,1-Dimethylethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51503-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-tert-Butoxybenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-tert-Butoxybenzyl alcohol
Source EPA DSSTox
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Record name p-tert-butoxybenzyl alcohol
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